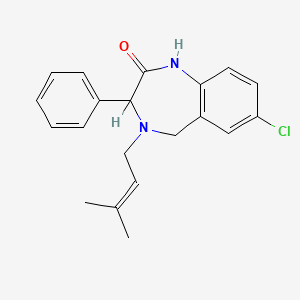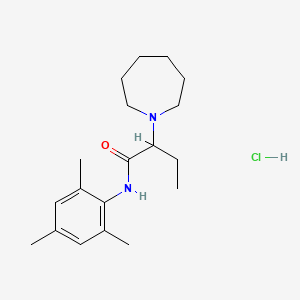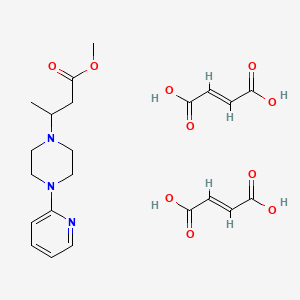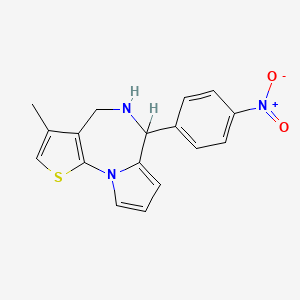
5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a combination of pyrrolo, thieno, and diazepine rings, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. The process may start with the formation of the pyrrolo and thieno rings, followed by the introduction of the diazepine ring. Common reagents used in these reactions include various nitrating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring, where electrophilic or nucleophilic substitution can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group results in an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
- 5,6-Dihydro-3-methyl-6-(4-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
Uniqueness
The presence of the nitrophenyl group in 5,6-Dihydro-3-methyl-6-(4-nitrophenyl)-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
Propiedades
Número CAS |
137052-96-1 |
|---|---|
Fórmula molecular |
C17H15N3O2S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
5-methyl-9-(4-nitrophenyl)-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C17H15N3O2S/c1-11-10-23-17-14(11)9-18-16(15-3-2-8-19(15)17)12-4-6-13(7-5-12)20(21)22/h2-8,10,16,18H,9H2,1H3 |
Clave InChI |
HUBOFMDWGOFJNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


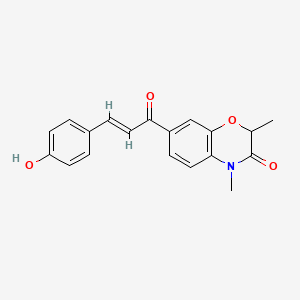

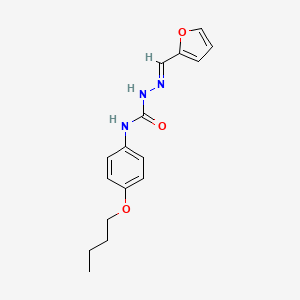
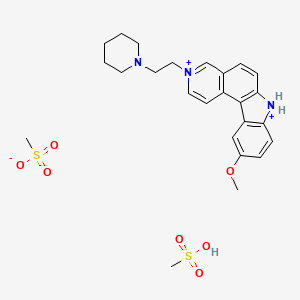

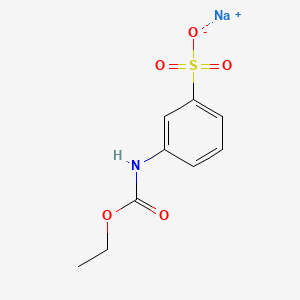
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
